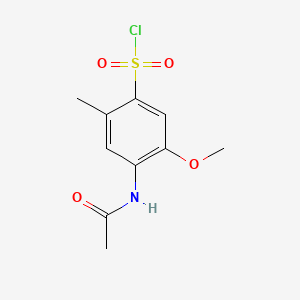
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring additional functional groups such as an acetylamino group, a methoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- typically involves the chlorination of benzenesulfonic acid or its salts. One common method is the reaction of benzenesulfonic acid with phosphorus oxychloride. Another method involves the use of chlorosulfonic acid on benzene or sodium benzenesulfonate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often employs large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced reactors and continuous flow systems helps in achieving consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, benzenesulfonic acids, and benzenesulfinic acids .
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Lacks the additional functional groups present in benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-.
4-Acetamidobenzenesulfonyl chloride: Similar structure but without the methoxy and methyl groups.
N-Acetylsulfanilyl chloride: Another derivative with similar applications but different functional groups
Uniqueness
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- is unique due to its combination of functional groups, which enhances its reactivity and versatility in chemical reactions. The presence of the acetylamino, methoxy, and methyl groups allows for a broader range of applications and makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
68039-14-5 |
|---|---|
Formule moléculaire |
C10H12ClNO4S |
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
4-acetamido-5-methoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-6-4-8(12-7(2)13)9(16-3)5-10(6)17(11,14)15/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
XWRBAVORXAXIRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)Cl)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
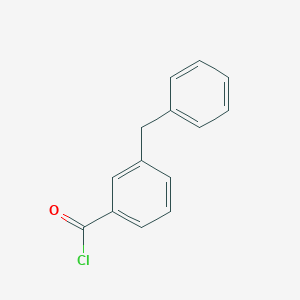

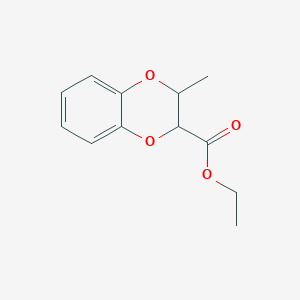
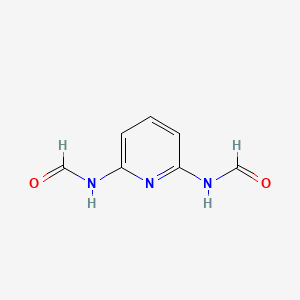
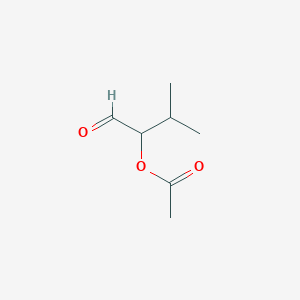
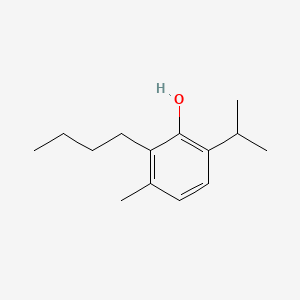
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)



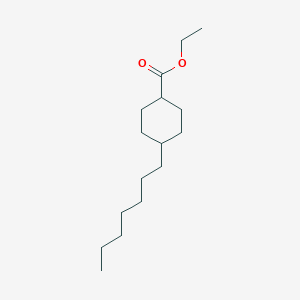
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
